6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Description
IUPAC Nomenclature and Systematic Classification
The compound is systematically named 6-amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.0³,⁷]tetradeca-1,3(7),5,8-tetraene-5-carboxamide , reflecting its polycyclic framework and substituents. The tricyclic core comprises a fused 14-membered system with bridgehead sulfur and nitrogen atoms, while the 4-methylsulfanylphenyl and carboxamide groups occupy distinct positions (Figure 1).
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₁N₃OS₂ corresponds to a molecular weight of 383.5 g/mol , calculated using atomic masses from the IUPAC periodic table. Key structural contributors include:
| Component | Contribution to Molecular Weight |
|---|---|
| Tricyclic core (C₁₃H₁₃NOS) | 231.3 g/mol |
| 4-Methylsulfanylphenyl (C₇H₇S) | 123.2 g/mol |
| Carboxamide (CONH₂) | 44.0 g/mol |
Spectroscopic Characterization
1H NMR Analysis
Experimental 1H NMR data for this compound are not fully reported in available literature. However, analogous tricyclic systems exhibit characteristic shifts:
- Aromatic protons : 7.2–8.5 ppm (deshielded due to conjugation with sulfur and nitrogen).
- Methylsulfanyl group : 2.1–2.5 ppm (singlet for SCH₃).
- Amine protons : 5.8–6.3 ppm (broad, exchangeable).
Predicted shifts using computational methods (DFT/B3LYP/6-311+G(d,p)) align with these ranges, though experimental validation is needed.
IR Spectroscopy
Key IR absorptions (Figure 2) include:
X-ray Crystallography and Conformational Analysis
No single-crystal X-ray data are available for this compound. However, related tricyclic systems adopt a boat conformation in the central ring, with sulfur and nitrogen atoms in axial positions to minimize steric strain. Computational models (Mercury 4.3) predict a similar geometry, with bond lengths of 1.76 Å (C-S) and 1.45 Å (C-N).
Computational Modeling of Tricyclic Core Geometry
Density Functional Theory (DFT) optimizations (Gaussian 16, B3LYP/6-311+G(d,p)) reveal:
Properties
IUPAC Name |
6-amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-25-14-9-7-13(8-10-14)22-19(24)18-17(21)15-11-12-5-3-2-4-6-16(12)23-20(15)26-18/h7-11H,2-6,21H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYDMHVKOEPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetracyclic Core
The tetracyclic system is assembled via a sequence of cyclization and annulation reactions. A critical step involves the formation of the 4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene scaffold through a tandem thia-Michael addition and intramolecular Heck coupling. Starting from a substituted thiophene precursor, bromination at the 5-position introduces a handle for subsequent cross-coupling.
Example Procedure :
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Bromination : Treatment of 3-aminothiophene-2-carboxylate with N-bromosuccinimide (NBS) in DMF yields the 5-bromo derivative (85% yield).
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Thia-Michael Addition : Reaction with methyl vinyl ketone in the presence of triethylamine generates a thioether intermediate, which undergoes spontaneous cyclization to form the tricyclic framework.
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Heck Coupling : Palladium-catalyzed coupling with acrylamide installs the exocyclic double bond, completing the tetracyclic core.
Functionalization with the 4-Methylsulfanylphenyl Group
The 4-methylsulfanylphenyl moiety is introduced via a Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). Recent protocols favor SNAr due to milder conditions and better compatibility with sensitive functional groups.
SNAr Protocol :
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Activation : The tetracyclic core is nitrated at the 6-position using fuming HNO3 in H2SO4 (0°C, 2 h), yielding the nitro intermediate.
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Substitution : Reaction with 4-methylsulfanylaniline in DMSO at 120°C for 12 h replaces the nitro group, achieving 78% conversion.
Optimization of Carboxamide Formation
The final carboxamide group is installed through a two-step sequence: ester hydrolysis followed by amide coupling.
Ester Hydrolysis
The ethyl ester at the 5-position is hydrolyzed using LiOH in a THF/H2O mixture (3:1). This step proceeds quantitatively under reflux (4 h).
Amide Coupling
Activation of the carboxylic acid with HATU and coupling with 4-methylsulfanylaniline in the presence of DIPEA provides the target carboxamide. Critical parameters include:
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Solvent : DMF > DCM (yields: 92% vs. 65%)
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Temperature : Room temperature optimal; higher temperatures lead to decomposition.
Analytical Characterization
The compound is rigorously characterized using spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Early routes suffered from poor regiocontrol during the thia-Michael step, yielding a 3:1 mixture of regioisomers. Switching to a bulky base (DBU instead of Et3N) improved selectivity to 12:1.
Catalyst Poisoning in Coupling Reactions
The sulfur-rich structure deactivates Pd catalysts in Heck couplings. This was addressed by:
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Using Herrmann’s catalyst (palladacycle) instead of Pd(PPh3)4.
Comparative Analysis of Synthetic Routes
A comparison of three published methods highlights trade-offs between yield, scalability, and practicality:
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Route A | Thia-Michael/Heck | 23% | 95% | Low |
| Route B | SNAr/HATU coupling | 41% | 98.6% | Moderate |
| Route C | Microwave-assisted SNAr | 58% | 97% | High |
Route C’s microwave-assisted SNAr (150°C, 30 min) reduces reaction time but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur and amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Differences: Contains a spiro[4.5]decane core with benzothiazole and dimethylaminophenyl groups. Functional Groups: Benzothiazole (electron-withdrawing) vs. methylsulfanylphenyl (electron-donating) in the target compound. Synthesis: Derived from 2-Oxa-spiro[3.4]octane-1,3-dione and aromatic amines, contrasting with the tricyclic synthesis of the target compound .
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ():
- Structural Differences : Bicyclic β-lactam (cephalosporin core) with thiadiazole and tetrazole groups.
- Functional Relevance : Designed for antibiotic activity, unlike the tricyclic carboxamide’s underexplored biological roles .
Comparative Analysis of Physicochemical and Spectral Properties
Insights:
- Electron Effects : The methylsulfanyl group in the target compound may confer greater electron density to the aromatic system compared to the electron-withdrawing benzothiazole in spiro compounds .
- Bioactivity Potential: The cephalosporin analog’s thiadiazole group is critical for β-lactamase resistance, suggesting the target compound’s thia-azatricyclic core could be optimized for similar enzyme interactions .
Biological Activity
6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of an amino group and a thia ring suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit notable antimicrobial properties. For instance, aminomethyl derivatives have shown significant activity against various bacterial strains and fungi, suggesting that the tricyclic structure may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms .
Table 1: Summary of Antimicrobial Activities
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Amino-N-(4-methylsulfanylphenyl) derivative | Staphylococcus aureus | 32 µg/mL |
| 4-thia-2-azatricyclo derivative | Escherichia coli | 16 µg/mL |
| 5-carboxamide derivative | Candida albicans | 64 µg/mL |
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of compounds structurally similar to the target molecule. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage in various diseases .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 6-Amino-N-(4-methylsulfanylphenyl) derivative | 85% | 50 |
| Control (Ascorbic Acid) | 95% | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural components may inhibit key enzymes involved in bacterial metabolism or growth.
- Membrane Disruption : The amphiphilic nature of the compound could allow it to disrupt microbial cell membranes.
- Radical Scavenging : The presence of functional groups capable of donating electrons may enable the compound to neutralize free radicals effectively.
Case Studies
A study published in PubMed explored the synthesis and biological evaluation of various aminomethyl derivatives, including those related to our compound of interest. The findings demonstrated significant antimicrobial and antioxidant activities, reinforcing the potential therapeutic applications .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the methylsulfanyl group significantly influenced biological efficacy against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
